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Introduction:

Peptide P60 is a synthetic 15-mer peptide identified through phage display technology as a

potent inhibitor of the Forkhead box P3 (FOXP3) transcription factor.[1][2] FOXP3 is a master

regulator of regulatory T cell (Treg) development and function, and its immunosuppressive

activity in the tumor microenvironment can hinder effective anti-cancer immune responses.[1]

[3] Peptide P60 exerts its effects by entering cells and binding to FOXP3, which inhibits its

nuclear translocation and its interaction with other transcription factors, such as NF-κB and

NFAT.[1] This ultimately impairs the suppressive function of Tregs, enhancing effector T cell

responses against cancer cells.[1][4] These application notes provide detailed protocols for in

vitro studies to evaluate the efficacy and mechanism of action of Peptide P60.

Mechanism of Action of Peptide P60
Peptide P60 functions as a competitive inhibitor of FOXP3, a key transcription factor for the

immunosuppressive activity of regulatory T cells (Tregs). By binding to the intermediate region

of FOXP3, P60 disrupts critical protein-protein interactions necessary for Treg function. This

interference inhibits both the homodimerization of FOXP3 and its interaction with the

transcription factor AML1.[5] Consequently, the nuclear translocation of FOXP3 is impaired,

preventing it from exerting its transcriptional control.[1][6] This blockade of FOXP3 function
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leads to the restoration of effector T cell proliferation and cytokine production, such as IFN-γ,

which are normally suppressed by Tregs.[3][5]

Diagram of Peptide P60 Signaling Pathway:
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Caption: Peptide P60 inhibits Treg immunosuppressive function.

Quantitative Data Summary
Table 1: Effect of Peptide P60 on the Viability of Cancer Cells Co-cultured with Cytokine-

Induced Killer (CIK) Cells[4]
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Cell Line Treatment
Co-culture
with CIK Cells

Mean Viable
Cells (%)

Standard
Deviation

A-498 (Renal) Untreated Yes 100 ± 5.2

P301 (Control) Yes 98 ± 4.5

P60 Yes 75 ± 6.1

Caki-2 (Renal) Untreated Yes 100 ± 7.8

P301 (Control) Yes 102 ± 8.3

P60 Yes 80 ± 5.9

DAN-G

(Pancreatic)
Untreated Yes 100 ± 6.5

P301 (Control) Yes 97 ± 7.1

P60 Yes 78 ± 4.8

Capan-2

(Pancreatic)
Untreated Yes 100 ± 8.1

P301 (Control) Yes 101 ± 9.2

P60 Yes 82 ± 6.3

Table 2: Effect of Peptide P60 on T Cell Proliferation in the Presence of Tregs[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b11932136?utm_src=pdf-body
https://www.mdpi.com/2227-9059/9/2/197
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Condition Treatment
T Cell Proliferation
(CPM)

% Inhibition of Treg
Suppression

Effector T cells alone - 15,000 N/A

Effector T cells +

Tregs
- 5,000 N/A

Effector T cells +

Tregs
P60 (50 µM) 12,500 75%

Effector T cells +

Tregs
Control Peptide 5,500 5%

Experimental Protocols
Cell Viability Assay (WST-8)
This protocol is designed to assess the effect of Peptide P60 on the viability of cancer cells

when co-cultured with immune effector cells, such as Cytokine-Induced Killer (CIK) cells.[4][7]

Materials:

Peptide P60 (working concentration 100 µM)[4]

Control Peptide (e.g., P301)[4]

Cancer cell lines (e.g., A-498, Caki-2, DAN-G, Capan-2)[4]

CIK cells[4]

RPMI 1640 medium with 10% FBS

96-well plates

WST-8 Cell Proliferation Assay Kit

Microplate reader

Procedure:
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Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well.

For co-culture wells, add CIK cells at an effector-to-target ratio of 20:1.[4]

Add Peptide P60 (100 µM), control peptide, or media to the respective wells.

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]

Add 10 µL of WST-8 solution to each well.

Incubate for 2-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage relative to the untreated control.

Diagram of WST-8 Experimental Workflow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://ar.iiarjournals.org/content/39/10/5369
https://www.benchchem.com/product/b11932136?utm_src=pdf-body
https://ar.iiarjournals.org/content/39/10/5369
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed Cancer Cells
(1x10^4 cells/well)

Add CIK Cells
(E:T ratio 20:1)

Add Peptide P60 (100 µM),
Control, or Media

Incubate 48h at 37°C

Add WST-8 Reagent

Incubate 2-4h at 37°C

Measure Absorbance
at 450 nm

Click to download full resolution via product page

Caption: Workflow for WST-8 cell viability assay.

T-Regulatory (Treg) Cell Suppression Assay
This assay evaluates the ability of Peptide P60 to inhibit the suppressive function of Treg cells

on effector T cell proliferation.[3][5]

Materials:
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Peptide P60 (working concentration 50 µM)[5]

Control Peptide

CD4+CD25- effector T cells (Teff)

CD4+CD25+ regulatory T cells (Tregs)

Anti-CD3 antibody

96-well round-bottom plates

[³H]-thymidine

Scintillation counter

Procedure:

Isolate Teff and Treg cells from peripheral blood mononuclear cells (PBMCs).

In a 96-well round-bottom plate, co-culture Teff cells (1 x 10^5 cells/well) and Treg cells (1 x

10^4 cells/well).[3]

Add Peptide P60 (50 µM), control peptide, or media to the wells.[5]

Stimulate the cells with anti-CD3 antibody (1 µg/mL).

Incubate for 72 hours at 37°C in a 5% CO2 incubator.[5]

Pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation.

Harvest the cells and measure [³H]-thymidine incorporation using a scintillation counter.

Calculate the percentage of Treg suppression inhibition.

Diagram of Treg Suppression Assay Workflow:
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Caption: Workflow for Treg suppression assay.

Interferon-Gamma (IFN-γ) Secretion Assay (ELISA)
This protocol measures the effect of Peptide P60 on the secretion of the pro-inflammatory

cytokine IFN-γ from immune cells in a co-culture system.[3][7]

Materials:
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Peptide P60 (working concentration 50-100 µM)[3][4]

Control Peptide

Effector T cells and cancer cells or PBMCs and a human lymphoma cell line (Karpas 299)[3]

96-well plates

Human IFN-γ ELISA Kit

Microplate reader

Procedure:

Co-culture effector cells (e.g., PBMCs) and target cells (e.g., Karpas 299) in a 96-well plate.

[3]

Add Peptide P60 (50 µM), control peptide, or media to the wells.[3]

Incubate for 48 hours at 37°C in a 5% CO2 incubator.[3]

Collect the cell culture supernatants.

Perform the IFN-γ ELISA according to the manufacturer's instructions.

Measure the absorbance at 450 nm.

Calculate the concentration of IFN-γ in each sample using a standard curve.

Diagram of IFN-γ ELISA Workflow:
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Caption: Workflow for IFN-γ ELISA.

FOXP3 Nuclear Translocation Assay
(Immunofluorescence)
This assay visualizes the effect of Peptide P60 on the subcellular localization of FOXP3 in Treg

cells.[1][6]
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Materials:

Peptide P60 (working concentration 100 µM)

Control Peptide

Treg cells

Chamber slides or coverslips

4% Paraformaldehyde (PFA)

0.1% Triton X-100

Primary antibody against FOXP3

Fluorescently labeled secondary antibody

DAPI nuclear stain

Fluorescence microscope

Procedure:

Seed Treg cells onto chamber slides or coverslips.

Treat the cells with Peptide P60 (100 µM), control peptide, or media for 2-4 hours.

Fix the cells with 4% PFA for 15 minutes.

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

Block with a suitable blocking buffer for 1 hour.

Incubate with the primary anti-FOXP3 antibody overnight at 4°C.

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room

temperature.
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Counterstain the nuclei with DAPI.

Mount the slides and visualize using a fluorescence microscope.

Analyze the images to determine the nuclear-to-cytoplasmic ratio of FOXP3 fluorescence

intensity.

Diagram of FOXP3 Nuclear Translocation Assay Workflow:
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Caption: Workflow for FOXP3 immunofluorescence assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine
efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

2. FOXP3 Inhibitory Peptide P60 Increases Efficacy of Cytokine-induced Killer Cells Against
Renal and Pancreatic Cancer Cells [cima.cun.es]

3. researchgate.net [researchgate.net]

4. ar.iiarjournals.org [ar.iiarjournals.org]

5. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific
Domains of FOXP3 Transcription Factor [mdpi.com]

6. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific
Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

7. FOXP3 Inhibitory Peptide P60 Increases Efficacy of Cytokine-induced Killer Cells Against
Renal and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Studies with
Peptide P60]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932136#peptide-p60-experimental-protocol-for-in-
vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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